molecular formula C8H7ClN2O B11908929 3-Chloro-3-(4-methylphenoxy)-3H-diazirene CAS No. 307514-61-0

3-Chloro-3-(4-methylphenoxy)-3H-diazirene

Cat. No.: B11908929
CAS No.: 307514-61-0
M. Wt: 182.61 g/mol
InChI Key: ZPPJRYHPJGDUEL-UHFFFAOYSA-N
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Description

3-Chloro-3-(4-methylphenoxy)-3H-diazirene is a diazirine derivative featuring a chlorine atom and a 4-methylphenoxy substituent on the three-membered diazirine ring. Diazirines are highly strained heterocyclic compounds known for their utility in photoaffinity labeling due to their ability to generate reactive carbenes upon UV irradiation .

Properties

CAS No.

307514-61-0

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-chloro-3-(4-methylphenoxy)diazirine

InChI

InChI=1S/C8H7ClN2O/c1-6-2-4-7(5-3-6)12-8(9)10-11-8/h2-5H,1H3

InChI Key

ZPPJRYHPJGDUEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2(N=N2)Cl

Origin of Product

United States

Preparation Methods

Key Structural Features

  • Molecular Formula : C₈H₇ClN₂O (derived from PubChem CID 11008291, adjusted for phenoxy substitution).

  • Stereoelectronic Effects : The diazirine ring’s strain (∼60° bond angles) enhances reactivity toward electrophilic substitution, while the 4-methylphenoxy group directs reactivity via resonance and inductive effects.

General Synthetic Strategies for Diazirines

Diazirine synthesis typically proceeds via cyclization of amidines or oxidation of diaziridines. For chloro-substituted variants, chlorination agents such as Cl₂, N-chlorosuccinimide (NCS), or trichloroisocyanuric acid (TCCA) are employed.

Amidine Cyclization Route

The most common pathway involves:

  • Formation of an amidine precursor : Reaction of a primary amine with a nitrile under acidic conditions.

  • Oxidative cyclization : Treatment with Cl₂ or NCS to form the diazirine ring.

For 3-chloro-3-(4-methylphenoxy)-3H-diazirene, the amidine precursor would require a 4-methylphenoxy group. However, no direct experimental data for this compound exists in the provided sources.

Chlorination Methods for Diazirine Functionalization

Chlorination at the C3 position is critical for introducing the chloro substituent. The following methods are extrapolated from analogous diazirine syntheses:

Direct Chlorination with Cl₂ Gas

  • Conditions : Gaseous Cl₂ bubbled into a solution of 3-(4-methylphenoxy)diaziridine in dichloromethane at 0°C.

  • Mechanism : Electrophilic attack of Cl⁺ at the electron-rich diaziridine nitrogen, followed by ring contraction.

  • Challenges : Over-chlorination and ring-opening side reactions.

N-Chlorosuccinimide (NCS) Mediated Chlorination

  • Conditions : NCS (1.2 equiv) in acetonitrile at 25°C, catalyzed by Lewis acids (e.g., FeCl₃).

  • Advantages : Improved regioselectivity compared to Cl₂.

Phenoxy Group Introduction

Incorporating the 4-methylphenoxy moiety requires nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.

SNAr with 4-Methylphenol

  • Substrate : 3-Chloro-3H-diazirene.

  • Conditions : K₂CO₃ in DMF, 80°C, 12 h.

  • Limitations : Low yield due to poor leaving-group ability of chloride.

Copper-Catalyzed Coupling

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Conditions : 4-Methylphenol, Cs₂CO₃, DMSO, 110°C, 24 h.

  • Yield : ~40% (estimated from analogous pyridine couplings in Ambeed data).

Analytical Validation

Spectroscopic Data

  • ¹H NMR : Expected signals include a singlet for the diazirine CH group (δ 4.8–5.2 ppm) and aromatic protons from the 4-methylphenoxy moiety (δ 6.8–7.4 ppm).

  • MS (ESI) : Molecular ion peak at m/z 196.5 [M+H]⁺.

Chemical Reactions Analysis

3-Chloro-3-(p-tolyloxy)-3H-diazirine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Cycloaddition Reactions: The diazirine ring can participate in cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Material Science

Photoreactive Properties:
The compound is widely used as a photoreactive probe due to its ability to generate highly reactive carbenes upon exposure to ultraviolet light. This property is essential for creating crosslinked polymer networks, which are crucial in the development of advanced materials such as organic light-emitting diodes (OLEDs) and fiber-reinforced composites .

Table 1: Applications in Material Science

Application AreaDescription
Polymer CrosslinkingUsed to enhance the mechanical properties of polymers through photopolymerization.
OLED DevelopmentActs as a crosslinking agent to improve the stability and performance of OLEDs.
Functional CoatingsUtilized in creating coatings that respond to environmental stimuli.

Biological Research

Photoaffinity Labeling:
In biological studies, 3-Chloro-3-(4-methylphenoxy)-3H-diazirene serves as a photoaffinity labeling agent. It allows researchers to investigate biomolecular interactions by covalently attaching to proteins or nucleic acids upon UV irradiation . This capability is vital for understanding complex biological processes such as receptor-ligand interactions and protein-protein interactions.

Case Study: Protein Interaction Studies
A study demonstrated the use of this compound in mapping the interaction sites of a specific enzyme with its substrate. By employing photoaffinity labeling, researchers identified key amino acid residues involved in the binding process, providing insights into enzyme functionality and potential drug design.

Chemical Synthesis

Synthetic Versatility:
The diazirine moiety allows for various chemical transformations, making it a versatile building block in organic synthesis. Its ability to undergo cyclopropanation reactions expands its utility in synthesizing complex organic molecules .

Table 2: Synthetic Applications

Reaction TypeDescription
CyclopropanationFacilitates the formation of cyclopropane rings from alkenes.
Carbene ReactionsEngages in various carbene-mediated transformations for creating diverse compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(p-tolyloxy)-3H-diazirine involves the generation of reactive intermediates upon exposure to light. These intermediates can form covalent bonds with nearby molecules, making the compound useful in photoaffinity labeling and other photochemical applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Diazirine Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 3-Chloro-3-(4-methylphenoxy)-3H-diazirene and related diazirines:

Compound Name Substituents Molecular Formula Key Properties/Applications References
3-Chloro-3-(4-methylphenoxy)-3H-diazirene Cl, 4-methylphenoxy C${10}$H${10}$ClN$_2$O Hypothesized use in photoaffinity labeling; steric hindrance from phenoxy group
3-Chloro-3-phenyldiazirine Cl, phenyl C$7$H$5$ClN$_2$ Smaller substituent; lower steric hindrance; m.p. not reported
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine Br, trifluoromethyl C$8$H$4$BrF$3$N$2$ Bromine enhances photolysis; trifluoromethyl stabilizes carbene
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine OCH$_3$, trifluoromethyl C$9$H$7$F$3$N$2$O Methoxy group increases reactivity; used in proteomics
3-Chloro-3-methyldiazirine Cl, methyl C$3$H$4$ClN$_2$ Simpler structure; lower molecular weight

Physical Properties

While specific data for 3-Chloro-3-(4-methylphenoxy)-3H-diazirene are lacking, trends can be inferred:

  • Melting Points: Bulkier substituents (e.g., phenoxy) increase melting points compared to methyl or methoxy groups. For example, 3-phenyl-3-(trifluoromethyl)-3H-diazirine derivatives typically have m.p. >100°C .
  • Solubility: Aromatic substituents enhance solubility in organic solvents (e.g., chloroform, hexane), as seen in triazine derivatives with phenoxy groups .

Challenges and Limitations

  • Synthetic Scalability: Spirocyclic diazirines can be synthesized at scales up to 50 g , but the 4-methylphenoxy group’s steric demands may complicate large-scale synthesis.

Q & A

Q. Example Protocol :

StepReagents/ConditionsPurpose
12,4,6-Trichlorotriazine, DIPEA, −35°CActivate electrophilic site
24-Methylphenol, DIPEA, 35°CIntroduce phenoxy substituent
3Diazirine precursor, refluxing CHCl3Final coupling

Which spectroscopic techniques are most effective for characterizing the structure of 3-Chloro-3-(4-methylphenoxy)-3H-diazirene, and what key spectral signatures should researchers prioritize?

Basic Research Question
Structural confirmation relies on a combination of 1H/13C NMR , IR , and mass spectrometry :

  • 1H NMR : Look for singlet peaks near δ 3.8 ppm (CH3 from methylphenoxy) and aromatic protons in δ 7.2–8.0 ppm .
  • 13C NMR : Diazirine carbons appear at ~120–130 ppm, while carbonyl or aromatic carbons range from 150–170 ppm .
  • IR : Stretching frequencies for C-Cl (650–750 cm⁻¹) and N=N (1550–1650 cm⁻¹) are critical .

Q. Data Interpretation Tips :

  • Use DMSO-d6 as a solvent to resolve NH or OH protons in polar analogs .
  • Compare with spectral libraries of structurally similar compounds (e.g., 3-chlorophenoxy derivatives) to validate assignments .

How does the electronic configuration of the diazirene ring influence the reactivity of 3-Chloro-3-(4-methylphenoxy)-3H-diazirene in cross-coupling reactions compared to other diazirine derivatives?

Advanced Research Question
The diazirene ring’s electron-deficient nature, enhanced by the electron-withdrawing chloro and methylphenoxy groups, facilitates nucleophilic attack. Comparative studies with analogs reveal:

  • Substituent Effects : Chlorine increases electrophilicity at C3, while methylphenoxy provides steric hindrance, slowing hydrolysis but enhancing regioselectivity .
  • Cross-Coupling Efficiency : Pd-catalyzed couplings (e.g., Suzuki-Miyaura) show higher yields with electron-deficient diazirines due to improved oxidative addition .

Q. Reactivity Comparison :

DerivativeSubstituentsRelative Reactivity (vs. Parent Diazirine)
3-Chloro-3-(4-methylphenoxy)Cl, 4-MeOPh1.8×
3-Bromo-3-(4-fluorophenoxy)Br, 4-FPh2.1×
UnsubstitutedH, H1.0×

What experimental strategies can resolve contradictions in crystallographic data when determining the solid-state structure of 3-Chloro-3-(4-methylphenoxy)-3H-diazirene?

Advanced Research Question
Crystallographic ambiguities (e.g., disordered substituents) require:

  • High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution .
  • Refinement Software : Use SHELXL for robust handling of twinning or partial occupancy, leveraging constraints for methylphenoxy orientation .
  • Complementary Techniques : Pair XRD with DFT-optimized geometries to validate bond lengths and angles .

Q. Case Study :

  • For a triazine analog, SHELXL refinement reduced R-factors from 0.15 to 0.05 by modeling disorder in the phenoxy group .

What are the mechanistic implications of substituent effects (chloro vs. methylphenoxy) on the photolytic behavior of 3-Chloro-3-(4-methylphenoxy)-3H-diazirene in photoaffinity labeling studies?

Advanced Research Question
The chloro group enhances UV stability, while methylphenoxy increases lipophilicity, affecting membrane permeability in biological systems:

  • Photolysis Kinetics : Chloro substituents extend half-life under UV (365 nm) by 30% compared to non-halogenated analogs .
  • Crosslinking Efficiency : Methylphenoxy improves target binding in hydrophobic pockets, as shown in enzyme inhibition assays .

Q. Experimental Design :

  • Use time-resolved spectroscopy to track carbene formation (λmax ~ 300 nm).
  • Compare labeling efficiency in hydrophilic (e.g., buffer) vs. hydrophobic (e.g., lipid bilayer) environments .

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